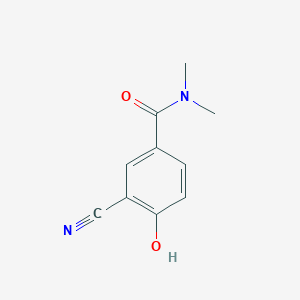
3-Cyano-4-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzamide, characterized by the presence of cyano and hydroxy functional groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzamide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves the use of copper(I) cyanide.
Dimethylation: Finally, the amide nitrogen is dimethylated using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed:
Oxidation: 3-Cyano-4-oxo-N,N-dimethylbenzamide.
Reduction: 3-Amino-4-hydroxy-N,N-dimethylbenzamide.
Substitution: 3-Cyano-4-chloro-N,N-dimethylbenzamide (if hydroxy is substituted with chlorine).
Applications De Recherche Scientifique
3-Cyano-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Cyano-4-hydroxy-N,N-dimethylbenzamide depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Cytotoxicity: It may induce apoptosis in cancer cells by interfering with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
3-Cyano-N,N-dimethylbenzamide: Lacks the hydroxy group, making it less polar and potentially less reactive in certain chemical reactions.
4-Cyano-N-methylbenzamide: Contains a single methyl group on the amide nitrogen, which may affect its binding affinity and reactivity.
3-Hydroxy-N-methylbenzamide: Lacks the cyano group, altering its electronic properties and reactivity.
Uniqueness: 3-Cyano-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of cyano, hydroxy, and dimethylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-cyano-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)7-3-4-9(13)8(5-7)6-11/h3-5,13H,1-2H3 |
Clé InChI |
OTQGLXYYRKMNOW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=C(C=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


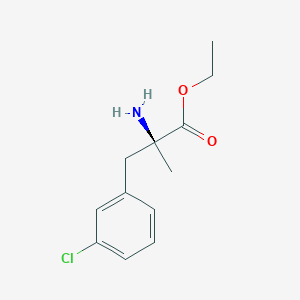
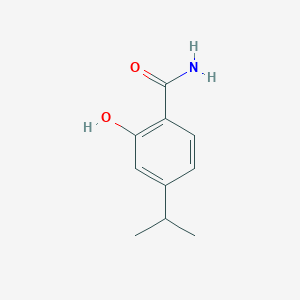
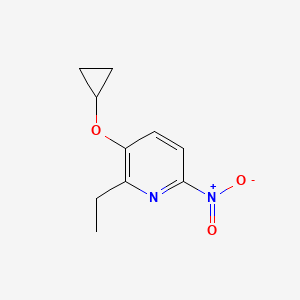


![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
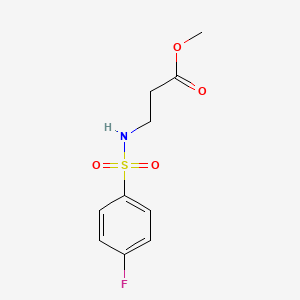
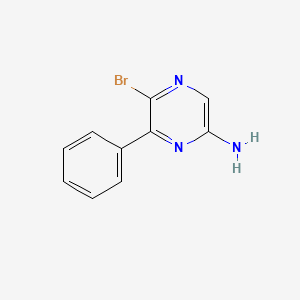
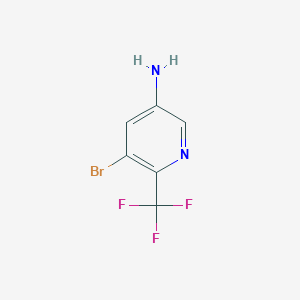
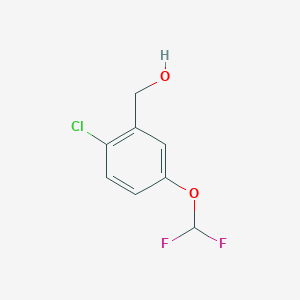
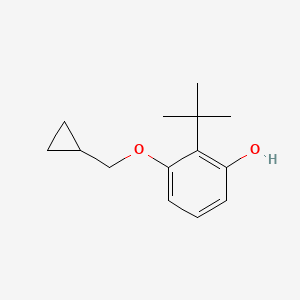

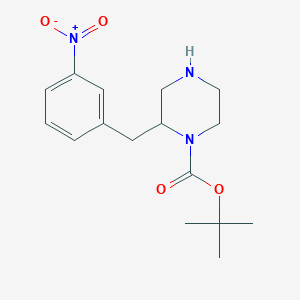
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
